4,9,14-tribromo-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene
Overview
Description
2,5,8-Tribromobenzo[1,2-b:3,4-b’:5,6-b’']trithiophene is a chemical compound with the molecular formula C12H3Br3S3 and a molecular weight of 483.06 g/mol This compound is characterized by the presence of three bromine atoms and three sulfur atoms within its structure, making it a trithiophene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8-Tribromobenzo[1,2-b:3,4-b’:5,6-b’‘]trithiophene typically involves the bromination of benzo[1,2-b:3,4-b’:5,6-b’']trithiophene. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 2, 5, and 8 positions . The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for 2,5,8-Tribromobenzo[1,2-b:3,4-b’:5,6-b’']trithiophene are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2,5,8-Tribromobenzo[1,2-b:3,4-b’:5,6-b’']trithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The sulfur atoms in the trithiophene ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms under suitable conditions.
Oxidation and Reduction: Reagents like hydrogen peroxide or reducing agents such as sodium borohydride can be used to modify the sulfur atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation and reduction can lead to different oxidation states of the sulfur atoms .
Scientific Research Applications
2,5,8-Tribromobenzo[1,2-b:3,4-b’:5,6-b’']trithiophene has several scientific research applications, including:
Organic Electronics: Due to its unique electronic properties, it is used in the development of organic semiconductors and photovoltaic materials.
Material Science: It is studied for its potential use in creating advanced materials with specific electronic and optical properties.
Chemical Sensors: The compound’s sensitivity to various chemical environments makes it suitable for use in chemical sensors.
Mechanism of Action
The mechanism of action of 2,5,8-Tribromobenzo[1,2-b:3,4-b’:5,6-b’']trithiophene involves its interaction with molecular targets through its electronic properties. The bromine and sulfur atoms play a crucial role in modulating the compound’s reactivity and interaction with other molecules. The pathways involved include electron transfer processes and the formation of charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
Benzo[1,2-b3,4-b’5,6-b’']trithiophene: The parent compound without bromine substitution.
2,5,8-Trichlorobenzo[1,2-b3,4-b’5,6-b’']trithiophene: A similar compound with chlorine atoms instead of bromine.
Uniqueness
2,5,8-Tribromobenzo[1,2-b:3,4-b’:5,6-b’']trithiophene is unique due to the presence of bromine atoms, which significantly influence its electronic properties and reactivity. This makes it particularly valuable in applications requiring specific electronic characteristics .
Properties
IUPAC Name |
4,9,14-tribromo-3,8,13-trithiatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2(6),4,7(11),9,14-hexaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Br3S3/c13-7-1-4-10(16-7)5-2-9(15)18-12(5)6-3-8(14)17-11(4)6/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGROIEURFZUIHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C3=C(C=C(S3)Br)C4=C2C=C(S4)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Br3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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